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Compound of Interest

2-Chloro-4-methoxy-6-
Compound Name:
methylpyridine

Cat. No.: B037218

In-depth Technical Guide on the Spectral Data of 2-Chloro-4-methoxy-6-methylpyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectral Analysis of 2-Chloro-4-methoxy-6-methylpyridine (CAS
1227578-45-1)

Executive Summary

This technical guide addresses the spectral data (Nuclear Magnetic Resonance - NMR,
Infrared - IR, and Mass Spectrometry - MS) for the compound 2-Chloro-4-methoxy-6-
methylpyridine. Despite extensive searches of scientific literature, patent databases, and
chemical supplier technical data, publicly available experimental spectral data (*H NMR, 13C
NMR, IR, and MS) and detailed experimental protocols for the synthesis and analysis of 2-
Chloro-4-methoxy-6-methylpyridine (CAS 1227578-45-1) could not be located. Chemical
suppliers list the compound, but do not provide public access to its characterization data.

Given the absence of specific data for the requested molecule, this guide will present a detailed
spectral analysis of a closely related isomer, 2-Chloro-6-methoxypyridine (CAS 17228-64-7).
This information is provided as a reference to illustrate the expected spectral characteristics of
a substituted chloromethoxypyridine and to provide a framework for the analysis of 2-Chloro-4-
methoxy-6-methylpyridine, should the data become available.
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Spectral Data for the Analogous Compound: 2-
Chloro-6-methoxypyridine

The following sections provide a comprehensive overview of the experimental spectral data
and analytical protocols for 2-Chloro-6-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules.

2.1.1. *H NMR Spectral Data

The *H NMR spectrum provides information about the number of different types of protons and
their chemical environments.

Table 1: *H NMR Spectral Data of 2-Chloro-6-methoxypyridine

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
ppm
7.50 t (triplet) 1H H-4
6.89 d (doublet) 1H H-3 or H-5
6.65 d (doublet) 1H H-3 or H-5
3.93 s (singlet) 3H -OCHs

Solvent: CDCls
2.1.2. 3C NMR Spectral Data
The 3C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: Predicted 3C NMR Spectral Data of 2-Chloro-6-methoxypyridine
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Chemical Shift (8) ppm Assighment
~163 C-6

~151 C-2

~140 C-4

~115 C-3orC-5
~108 C-3orC-5
~54 -OCHs

Note: Experimental 33C NMR data for 2-Chloro-6-methoxypyridine is not readily available in the
searched literature. The values presented are based on typical chemical shifts for similar
pyridine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectral Data of 2-Chloro-6-methoxypyridine

Wavenumber (cm~12) Intensity Assignment
3000-3100 Medium C-H stretch (aromatic)
2850-2960 Medium C-H stretch (methyl)

C=C and C=N stretching
~1600, ~1480 Strong S

(pyridine ring)

C-0O-C asymmetric stretch
~1250 Strong

(methoxy)

C-0O-C symmetric stretch
~1030 Strong

(methoxy)
~780 Strong C-Cl stretch

Note: Specific peak values can vary slightly based on the experimental conditions.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data of 2-Chloro-6-methoxypyridine

miz Relative Intensity (%) Assighment
143 ~84 [M]* (with 35ClI)
145 ~27 [M+2]* (with 37CI)
112 ~10 [M - OCHs]*

78 ~79 [CsHaN]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented

above.

NMR Spectroscopy

e Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in
about 0.7 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube.

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e 1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired.

e 13C NMR Acquisition: A proton-decoupled pulse program is used. Due to the lower natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay (e.g., 2-5 seconds) are typically required.
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» Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform, followed by phasing and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

o Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of
an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between
two salt plates (e.g., NaCl or KBr).

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

e Acquisition: A background spectrum is first recorded. The sample spectrum is then acquired
over a range of approximately 4000 to 400 cm~* with a resolution of 4 cm~1. Typically, 16 to
32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: The positions and relative intensities of the absorption bands are determined
and assigned to specific functional groups.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile
compounds.

« lonization: Electron lonization (El) is a common method where the sample is bombarded with
a high-energy electron beam (typically 70 eV).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: The abundance of each ion is measured, and a mass spectrum is generated.

» Data Analysis: The molecular ion peak is identified to determine the molecular weight. The
fragmentation pattern is analyzed to provide structural information. The isotopic pattern for
chlorine (3*Cl and 37Cl in an approximate 3:1 ratio) is a key diagnostic feature.
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Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized
chemical compound.
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Caption: General workflow for the synthesis and spectral characterization of a chemical
compound.

Conclusion

While this guide could not provide the specific experimental data for 2-Chloro-4-methoxy-6-
methylpyridine due to its lack of public availability, the detailed analysis of the closely related
isomer, 2-Chloro-6-methoxypyridine, offers valuable insights into the expected spectral
features. The provided experimental protocols and workflow diagram serve as a practical
reference for researchers engaged in the synthesis and characterization of novel pyridine
derivatives. It is recommended that researchers requiring definitive spectral data for 2-Chloro-
4-methoxy-6-methylpyridine consider synthesizing the compound and performing the
analyses as outlined, or contacting a commercial supplier who may provide the data upon
request.

 To cite this document: BenchChem. [2-Chloro-4-methoxy-6-methylpyridine spectral data
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037218#2-chloro-4-methoxy-6-methylpyridine-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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